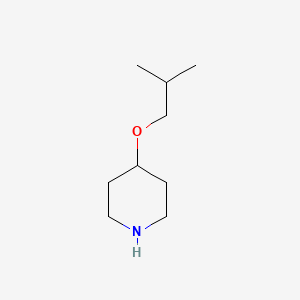
4-(2-Methylpropoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Methylpropoxy)piperidine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring . The molecular weight of “this compound hydrochloride” is 193.72 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular formula of “this compound hydrochloride” is C9H20ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Applications De Recherche Scientifique
Piperidine Derivatives in Therapeutics
Piperidine derivatives have shown a wide range of therapeutic applications due to their presence in many drugs with diverse pharmacological actions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and as imaging agents. Minor modifications to the piperazine nucleus, a related structure, have been observed to cause significant differences in the medicinal potential of the resultant molecules. These compounds have become a focus for drug discovery due to their broad potential and flexibility as a pharmacophore, suggesting a promising area for further therapeutic investigations on piperidine and its derivatives (Rathi et al., 2016).
Piperine and Its Biological Effects
Piperine, a major component of black pepper, exhibits significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects. It enhances the bioavailability of various therapeutic drugs and phytochemicals, which could imply potential applications for piperidine derivatives in improving drug efficacy and absorption. The safety and bioactivity of piperine and its derivatives underscore the therapeutic potential of naturally occurring piperidine compounds (Srinivasan, 2007).
Piper Species and Phytochemistry
Piper species, known for their rich content in essential oils and secondary metabolites, have shown diverse biological effects beneficial for human health. The exploration of Piper species, including their essential oils and bioactive compounds, has revealed strong antioxidant, antibacterial, antifungal, and antiproliferative activities. These findings suggest the potential of Piper species and by extension, piperidine derivatives, in the development of new natural products for pharmaceutical applications (Salehi et al., 2019).
Piperidine Alkaloids in Natural Products
Natural products containing piperidine alkaloids, such as those from Pinus and related genera, have been recognized for their medicinal properties. These alkaloids have been implicated in various biological roles, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities. The review on piperidine alkaloids underscores the importance of these compounds in drug discovery and the potential for developing new therapeutic agents (Singh et al., 2021).
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 4-(2-methylpropoxy)piperidine, have been found to exhibit anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives are known to influence several signaling pathways involved in cancer development and progression .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .
Propriétés
IUPAC Name |
4-(2-methylpropoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDOLZOAYIDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883530-42-5 |
Source


|
| Record name | 4-(2-methylpropoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
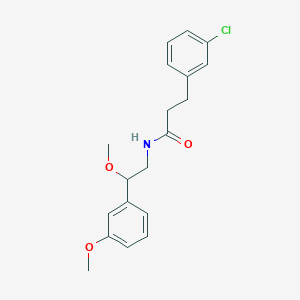
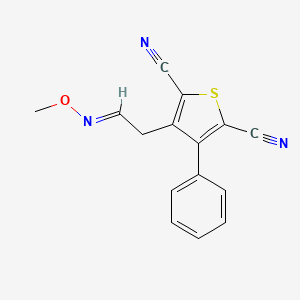
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
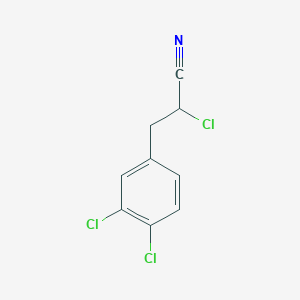
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
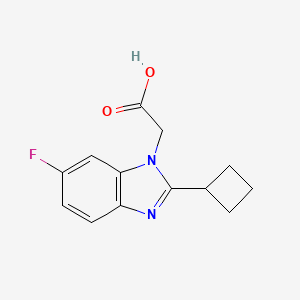
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)
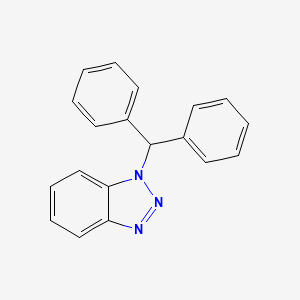
![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
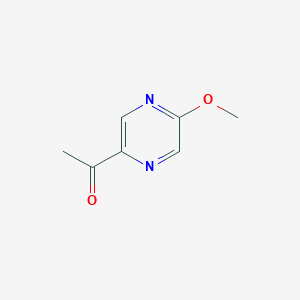
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)